molecular formula C11H14BrNO3S B3260468 4-(5-Bromo-2-methylphenylsulfonyl)morpholine CAS No. 330827-25-3

4-(5-Bromo-2-methylphenylsulfonyl)morpholine

Cat. No.: B3260468
CAS No.: 330827-25-3
M. Wt: 320.2 g/mol
InChI Key: CQSYXIMNMYRWRH-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methylphenylsulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO3S and a molecular weight of 320.2 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a morpholine ring attached to a phenylsulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine typically involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(5-Bromo-2-methylphenylsulfonyl)morpholine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 4-(5-azido-2-methylphenylsulfonyl)morpholine.

Scientific Research Applications

4-(5-Bromo-2-methylphenylsulfonyl)morpholine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 4-(5-Bromo-2-methylphenylsulfonyl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and methyl group can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(5-Bromo-2-methylphenylsulfonyl)morpholine can be compared with similar compounds such as:

Properties

IUPAC Name

4-(5-bromo-2-methylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-9-2-3-10(12)8-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSYXIMNMYRWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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